molecular formula C15H11ClF3NO2 B3839775 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 403-98-5

2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3839775
CAS No.: 403-98-5
M. Wt: 329.70 g/mol
InChI Key: GFSAUJZRPAFBGC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS RN: 403-98-5) is a synthetic acetamide derivative with the molecular formula C₁₅H₁₁ClF₃NO₂ and a molecular mass of 329.70 g/mol . Structurally, it consists of a 4-chlorophenoxy group linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c16-11-4-6-13(7-5-11)22-9-14(21)20-12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSAUJZRPAFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304148
Record name 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-98-5
Record name 2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC164376
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164376
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide with structurally analogous acetamide derivatives, focusing on molecular features, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Features Reference
Target Compound : this compound - 4-Chlorophenoxy
- 3-(Trifluoromethyl)phenyl
C₁₅H₁₁ClF₃NO₂ 329.70 Balanced lipophilicity from Cl and CF₃ groups; potential for hydrogen bonding via amide
B2 : 2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide - 3-Hydroxy-5-methylphenoxy
- 4-(Trifluoromethyl)phenyl
C₁₆H₁₄F₃NO₃* ~343.29 Hydroxy group enhances solubility; methyl may sterically hinder interactions
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide - 4-Chloro-2-methylphenoxy
- 3-(Trifluoromethyl)phenyl
C₁₆H₁₃ClF₃NO₂ 343.73 Methyl addition increases hydrophobicity; ortho-substitution affects conformation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13) - Benzothiazole core
- 3-(Trifluoromethyl)phenyl
C₁₆H₁₀F₆N₂OS 392.32 Benzothiazole enhances π-π stacking; dual CF₃ groups amplify electron-withdrawing effects
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - 3-Cl-4-F-phenyl
- Diphenylacetyl
C₂₀H₁₅ClFNO 339.79 Bulky diphenyl group reduces solubility; halogenated aryl enhances stability

*Calculated based on formula from .

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and analogues (e.g., B2, Compound 13) enhances metabolic stability and resistance to oxidative degradation .
  • Solubility : Hydroxy substituents (e.g., in B2) improve aqueous solubility via hydrogen bonding, whereas methyl or chloro groups increase lipophilicity, favoring membrane permeability .
  • Synthetic Complexity : Microwave-assisted synthesis (e.g., Compound 13, 19% yield) offers rapid access but lower yields compared to traditional methods (e.g., triethylamine-mediated coupling in ) .
Pharmacological and Agrochemical Relevance
  • Pharmaceutical Potential: The target compound’s acetamide scaffold is structurally akin to N-substituted 2-arylacetamides, which mimic benzylpenicillin’s lateral chain and exhibit antimicrobial or enzyme-inhibitory activity .
  • Agrochemical Applications: Analogues such as diflufenican () highlight the role of trifluoromethylphenoxy acetamides in herbicide development, leveraging their stability and target specificity .
Crystallographic and Physicochemical Properties
  • Crystal Packing : N-H···O hydrogen bonding (e.g., in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) stabilizes crystal lattices, influencing melting points and formulation stability .
  • Thermal Stability : Bulky substituents (e.g., diphenyl in ) may raise melting points, whereas flexible chains (e.g., ethoxy in ) reduce crystallinity .

Biological Activity

2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorophenoxy group : Enhances lipophilicity.
  • Trifluoromethyl-phenyl group : Increases binding affinity to target proteins.

The molecular formula is C15_{15}H13_{13}ClF3_3NO, with a molecular weight of approximately 404.8 g/mol. The presence of halogenated groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by interacting with their active sites.
  • Receptor Modulation : It can influence receptor activity, potentially leading to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown promising results against various bacterial strains.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in preclinical models.
  • Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity, indicating potential applications in epilepsy treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in inflammation markers in vitro
AnticonvulsantSignificant protection in MES seizures

Notable Studies

  • Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines, which are critical in inflammatory responses .
  • Anticonvulsant Activity : Research on related compounds revealed that derivatives of this acetamide exhibited anticonvulsant properties in animal models, particularly effective in the maximal electroshock (MES) test .

Q & A

Q. How can synergistic effects with other therapeutics be systematically evaluated?

  • Methodological Answer : Combinatorial screening via checkerboard assays quantifies synergy (FIC index <0.5) or antagonism. Transcriptomic profiling (RNA-seq) identifies pathways potentiated by co-administration, such as NF-κB inhibition enhancing anti-inflammatory effects of standard therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

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